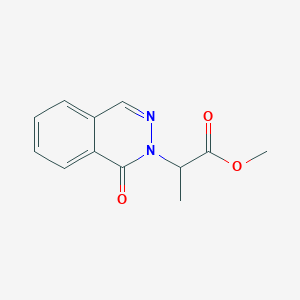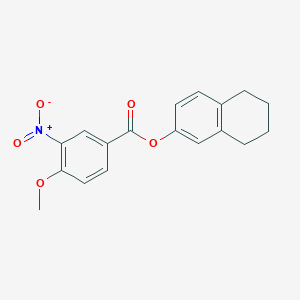
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate
描述
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate, also known as J147, is a synthetic compound that has been shown to have potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. J147 was initially discovered by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of numerous studies investigating its potential as a treatment for various neurological disorders.
作用机制
The exact mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to increase the production of a protein called ATP synthase, which is involved in energy production in the brain. It has also been shown to increase the production of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of ATP synthase, which is involved in energy production in the brain. It has also been shown to increase the production of BDNF, which is involved in the growth and survival of neurons. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate in lab experiments is that it has been shown to have potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been shown to have a number of biochemical and physiological effects in the brain, which make it a useful tool for studying the mechanisms of neurodegeneration. One limitation of using 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate.
未来方向
There are a number of future directions for research involving 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate. One area of research is investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of research is investigating its mechanism of action, which could lead to the development of new therapeutic targets for neurodegeneration. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate could be used as a tool for studying the mechanisms of neurodegeneration, which could lead to a better understanding of these diseases and the development of new treatments.
科学研究应用
5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate has been the subject of numerous studies investigating its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. One study published in the journal Aging found that 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate improved memory and cognitive function in aged mice, and also increased the production of new brain cells. Another study published in the journal Neuropharmacology found that 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate reduced inflammation and oxidative stress in the brains of mice with Alzheimer's disease. These findings suggest that 5,6,7,8-tetrahydro-2-naphthalenyl 4-methoxy-3-nitrobenzoate may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-17-9-7-14(11-16(17)19(21)22)18(20)24-15-8-6-12-4-2-3-5-13(12)10-15/h6-11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVZDFATVNGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(CCCC3)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-hydroxy-4',4',6',9'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109718.png)
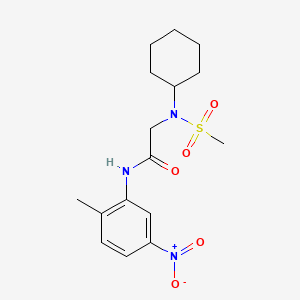
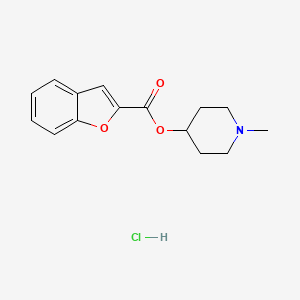
![3-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109739.png)
![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)
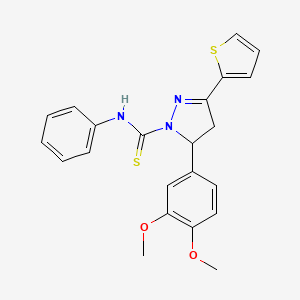
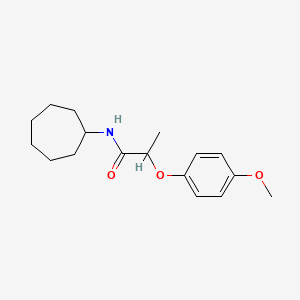
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
![4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)
